molecular formula C9H17BrO B15262350 5-(3-Bromopropyl)-2,2-dimethyloxolane

5-(3-Bromopropyl)-2,2-dimethyloxolane

Cat. No.: B15262350
M. Wt: 221.13 g/mol
InChI Key: MOBBHPFPMRZARO-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)-2,2-dimethyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromopropyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopropyl)-2,2-dimethyloxolane typically involves the reaction of 2,2-dimethyloxolane with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopropyl)-2,2-dimethyloxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The oxolane ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the oxolane ring.

Scientific Research Applications

5-(3-Bromopropyl)-2,2-dimethyloxolane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: It is explored for its potential use in drug development and as a precursor for bioactive compounds.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)-2,2-dimethyloxolane involves its ability to act as an alkylating agent. The bromopropyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property is exploited in various applications, including enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromopropyl)trimethoxysilane
  • 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole

Uniqueness

5-(3-Bromopropyl)-2,2-dimethyloxolane is unique due to its specific structure, which combines the reactivity of the bromopropyl group with the stability of the oxolane ring. This combination makes it a versatile compound for various applications in organic synthesis and materials science.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

5-(3-bromopropyl)-2,2-dimethyloxolane

InChI

InChI=1S/C9H17BrO/c1-9(2)6-5-8(11-9)4-3-7-10/h8H,3-7H2,1-2H3

InChI Key

MOBBHPFPMRZARO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(O1)CCCBr)C

Origin of Product

United States

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